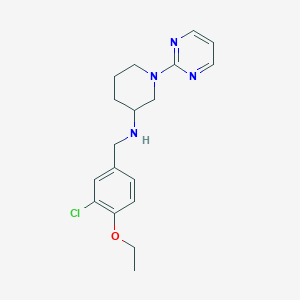
N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide, also known as HPCS, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. HPCS has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
作用機序
The exact mechanism of action of N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide is not fully understood. However, it has been suggested that N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide exerts its biological activities by modulating various signaling pathways. For example, N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. In addition, N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to reduce the levels of various inflammatory markers such as COX-2 and iNOS.
実験室実験の利点と制限
One of the major advantages of N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide is its wide range of biological activities. N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a potential candidate for the development of new therapeutic agents. However, the limitations of N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide include its low solubility and stability, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide. One potential area of research is the development of new formulations of N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide that can improve its solubility and stability. Another area of research is the investigation of the potential of N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide as a therapeutic agent for various diseases such as cancer, inflammation, and oxidative stress. In addition, the mechanism of action of N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide needs to be further elucidated to understand its biological activities better.
Conclusion:
In conclusion, N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a potential candidate for the development of new therapeutic agents. However, further research is needed to fully understand the mechanism of action of N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide and its potential applications in various diseases.
合成法
N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide can be synthesized using a two-step process. The first step involves the synthesis of 3-hydroxypropyl sulfonamide, which is achieved by reacting 3-chloropropanol with sulfonamide in the presence of a base. In the second step, 3-hydroxypropyl sulfonamide is reacted with 6-acetyl-2H-chromene-2-one in the presence of a catalyst to yield N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide.
科学的研究の応用
N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells. In addition, N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide has been found to exhibit anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
特性
IUPAC Name |
N-(3-hydroxypropyl)-2-oxochromene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5S/c14-7-1-6-13-19(16,17)10-3-4-11-9(8-10)2-5-12(15)18-11/h2-5,8,13-14H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVKIWSEQLZZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1S(=O)(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxypropyl)-2-oxo-2H-chromene-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-[(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B6047831.png)
![6-(difluoromethyl)-2-[3-(1,4-oxazepan-4-ylmethyl)phenyl]pyrimidin-4(3H)-one](/img/structure/B6047838.png)
![1-naphthyl[1-(1-oxidoisonicotinoyl)-3-piperidinyl]methanone](/img/structure/B6047846.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-3,4-dimethylbenzamide](/img/structure/B6047853.png)

acetic acid](/img/structure/B6047865.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(2-pyridinyl)propanamide](/img/structure/B6047869.png)
![N-[2-(1-adamantyl)ethyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6047872.png)

![N-cyclohexyl-1-[(4-fluorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6047881.png)
![4-[4-(2-methylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6047897.png)
![2-butyryl-5-[2-(ethylthio)propyl]-3-[(2-methoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B6047918.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-pyrazinyl)propanamide](/img/structure/B6047931.png)
